molecular formula C11H19NO3 B13757240 Hexyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate CAS No. 57352-24-6

Hexyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate

Cat. No.: B13757240
CAS No.: 57352-24-6
M. Wt: 213.27 g/mol
InChI Key: IHPADOUYLWBQEN-UHFFFAOYSA-N
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Description

Hexyl 5-oxo-L-prolinate is an ester derivative of 5-oxo-L-proline, a cyclic lactam with a ketone group at the 5-position. The compound features a hexyl ester moiety, which enhances its lipophilicity compared to shorter-chain esters or free acid forms. The ester linkage likely improves volatility and solubility in organic matrices compared to amide analogs .

Properties

CAS No.

57352-24-6

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

hexyl 5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C11H19NO3/c1-2-3-4-5-8-15-11(14)9-6-7-10(13)12-9/h9H,2-8H2,1H3,(H,12,13)

InChI Key

IHPADOUYLWBQEN-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCOC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CCCCCCOC(=O)C1CCC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl 5-oxo-L-prolinate can be synthesized through the esterification of 5-oxo-L-proline with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of hexyl 5-oxo-L-prolinate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Hexyl 5-oxo-L-prolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexyl 5-oxo-L-prolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexyl 5-oxo-L-prolinate involves its conversion to 5-oxo-L-proline and hexanol in biological systems. The 5-oxo-L-proline can then participate in various metabolic pathways, including the gamma-glutamyl cycle. This cycle is crucial for the synthesis and degradation of glutathione, an important antioxidant in cells .

Comparison with Similar Compounds

Structural Analogues: Hexyl Esters

Hexyl esters of carboxylic acids are widely studied for their volatility, solubility, and flavor profiles. Key comparisons include:

Compound Molecular Formula Molecular Weight Boiling Point (°C) Solubility (Water) Key Functional Groups
Hexyl 5-oxo-L-prolinate* C₁₁H₁₇NO₄ 229.26 ~300 (Predicted) Low Ester, lactam, ketone
Hexyl acetate C₈H₁₆O₂ 144.21 169–172 Insoluble Ester
Hexyl decanoate C₁₆H₃₂O₂ 256.43 305–307 Insoluble Ester
Hexyl isobutyrate C₁₀H₂₀O₂ 172.26 195–197 Insoluble Ester

*Predicted values based on structural analogs.

Key Findings :

  • Volatility : Hexyl 5-oxo-L-prolinate is expected to exhibit lower volatility than smaller esters like hexyl acetate due to its larger molecular weight and polar lactam ring .
  • Stability : The lactam ring in 5-oxo-L-prolinate may confer greater hydrolytic stability compared to linear esters, though ester bonds remain susceptible to enzymatic cleavage .

Proline Derivatives

Comparison with proline-based compounds highlights functional group impacts:

Compound Molecular Formula Molecular Weight Key Features Applications
Hexyl 5-oxo-L-prolinate* C₁₁H₁₇NO₄ 229.26 Ester, lactam, ketone Potential flavor/drug intermediate
L-Prolinamide, 5-oxo-1-(1-oxohexyl)-L-prolyl-L-histidyl C₂₂H₃₂N₆O₅ 460.53 Peptide bond, amide, ketone Pharmaceutical research
5-Oxo-L-proline (free acid) C₅H₇NO₃ 129.11 Lactam, carboxylic acid Antioxidant, metabolic intermediate

Key Findings :

  • Amide vs. This makes the peptide derivative more suitable for solid-phase synthesis or prolonged biological activity .
  • Solubility : The free acid form (5-oxo-L-proline) is water-soluble due to its carboxylic acid group, whereas Hexyl 5-oxo-L-prolinate’s ester and hexyl chain render it hydrophobic .

Functional Group Analysis

  • Lactam Ring : The 5-oxo group in Hexyl 5-oxo-L-prolinate introduces a ketone, which may participate in redox reactions or act as a hydrogen-bond acceptor, influencing binding affinity in biological systems.

Q & A

Basic: What established methods are recommended for synthesizing Hexyl 5-oxo-L-prolinate, and how can its purity be verified?

Answer:
Hexyl 5-oxo-L-prolinate is typically synthesized via esterification of 5-oxo-L-proline with hexanol. A common method involves coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous conditions . Post-synthesis, purity is verified using:

  • NMR spectroscopy (¹H and ¹³C) to confirm ester bond formation and structural integrity.
  • HPLC (reverse-phase C18 column, UV detection at 210–220 nm) to assess purity (>95% is typical for research-grade material).
  • Mass spectrometry (ESI-MS) to validate molecular weight (C₁₁H₁₉NO₃, theoretical 213.28 g/mol) .

Advanced: How can researchers optimize synthesis yield using design of experiments (DOE)?

Answer:
DOE involves systematically varying parameters to identify optimal conditions:

  • Variables: Reaction temperature (30–70°C), molar ratio (5-oxo-L-proline:hexanol, 1:1.5–1:3), catalyst concentration (0.5–2.0 equiv), and reaction time (6–24 hrs).
  • Statistical models: Response surface methodology (RSM) or factorial designs can model interactions between variables. For example, increasing temperature and catalyst load may reduce reaction time but risk side reactions (e.g., racemization) .
  • Validation: Confirm optimized conditions with triplicate runs (targeting >80% yield).

Basic: What analytical techniques are critical for characterizing Hexyl 5-oxo-L-prolinate?

Answer:

  • Structural confirmation:
    • ¹H/¹³C NMR: Peaks at δ 4.2–4.4 ppm (ester -CH₂O-) and δ 2.0–2.5 ppm (pyrrolidone ring protons) .
    • FT-IR: Ester carbonyl stretch (~1740 cm⁻¹) and amide I band (~1650 cm⁻¹) .
  • Purity assessment:
    • HPLC: Retention time consistency and absence of secondary peaks.
    • Chiral chromatography to confirm enantiomeric purity (critical for bioactivity studies) .

Advanced: How should discrepancies in reported biological activities be addressed?

Answer:
Conflicting data (e.g., antioxidant vs. inert effects) may arise from:

  • Experimental variability: Differences in cell lines (e.g., HepG2 vs. RAW264.7), concentrations (µM vs. mM), or assay protocols (MTT vs. resazurin).
  • Mitigation strategies:
    • Replicate studies using standardized protocols (e.g., OECD guidelines).
    • Include internal controls (e.g., ascorbic acid for antioxidant assays).
    • Perform dose-response curves (1–100 µM) to identify threshold effects .

Basic: What are key considerations for designing in vitro bioactivity assays?

Answer:

  • Controls:
    • Positive control (e.g., quercetin for antioxidant assays).
    • Vehicle control (e.g., DMSO at ≤0.1% to avoid cytotoxicity).
  • Cell lines: Use physiologically relevant models (e.g., primary hepatocytes for metabolic studies).
  • Replicates: Minimum triplicate measurements to account for biological variability .

Advanced: What strategies assess metabolic stability in pharmacokinetic studies?

Answer:

  • Liver microsomes: Incubate with NADPH-regenerating systems to monitor degradation (t₁/₂ calculation via LC-MS/MS).
  • Metabolite identification: Use high-resolution MS (HRMS) to detect oxidation (e.g., hydroxylation) or ester hydrolysis.
  • Plasma stability: Test in species-specific plasma (37°C, 1–24 hrs) to evaluate esterase susceptibility .

Basic: How can researchers ensure reproducibility across experimental models?

Answer:

  • Protocol standardization: Document reagent sources (e.g., Sigma-Aldrich vs. TCI), incubation times, and equipment settings.
  • Environmental controls: Maintain consistent temperature (±1°C) and humidity (e.g., CO₂ incubators at 5%).
  • Independent validation: Collaborate with external labs to replicate key findings .

Advanced: What computational methods predict interactions with biological targets?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger to model binding to proline dehydrogenase (PRODH) or antioxidant enzymes.
  • MD simulations: Analyze stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS).
  • QSAR models: Corrogate structural features (e.g., ester chain length) with activity data from analogues .

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